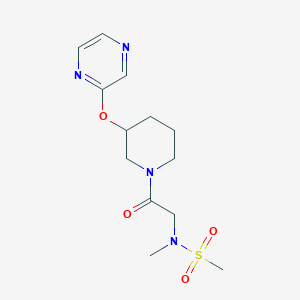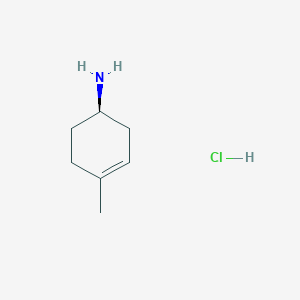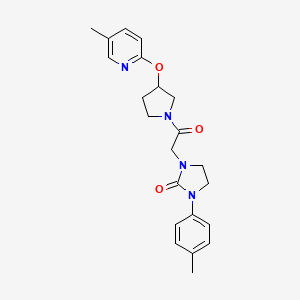![molecular formula C26H23NO4 B2737487 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid CAS No. 2248268-30-4](/img/structure/B2737487.png)
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and cyclobutane, a cycloalkane . It has a molecular weight of 413.47 . The compound contains a fluorene moiety that is methoxycarbonylated at the 9-position, an amino group that is attached to the 4-position of a phenyl ring, and a cyclobutane ring that is carboxylated at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, a phenyl ring, and a cyclobutane ring . The fluorene moiety is methoxycarbonylated at the 9-position, the phenyl ring has an amino group at the 4-position, and the cyclobutane ring is carboxylated at the 1-position .Applications De Recherche Scientifique
Peptide Synthesis and Coupling Agents
The synthesis of Fmoc amino acid azides from the corresponding protected amino acid and sodium azide (NaN₃) using methods like the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method is well-documented . These azides are isolated as crystalline solids and remain stable at room temperature, making them valuable coupling agents in peptide synthesis. Researchers utilize them to facilitate the assembly of complex peptides, which play crucial roles in drug development, proteomics, and biochemistry.
Solid-Phase Peptide-Amide Synthesis
The compound 4-[(R,S)-1-[1-(9H-Fluoren-9yl)-methoxycarbonylamino]-(2ʹ,4ʹ-dimethoxybenzyl]phenoxyacetic Acid serves as a peptide-resin linker in solid-phase peptide-amide synthesis . This method allows efficient and controlled assembly of peptide amides, which are essential for studying protein-protein interactions, designing bioactive peptides, and creating peptide-based therapeutics.
Biophysical Studies and Spectroscopy
Researchers employ EN300-6494876 as a probe in biophysical studies. Its fluorescence properties allow monitoring of protein folding, ligand binding, and conformational changes. Additionally, its absorption and emission spectra make it useful in fluorescence spectroscopy experiments.
Vommina V. Suresh Babu, Kuppanna Ananda, and Ganga-Ramu Vasanthakumar. “(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides.” Journal of the Chemical Society, Perkin Transactions 1, Issue 24, 2000. Seiji Sawada et al. “Improved Synthesis of 4-[(R,S)-1-[1-(9H-Fluoren-9yl)-methoxycarbonylamino]-(2ʹ,4ʹ-dimethoxybenzyl]phenoxyacetic Acid as a Peptide-resin Linker in the Solid-phase Synthesis of Peptide-amides.” Bioscience, Biotechnology, and Biochemistry, Volume 56, Issue 9, 1992.
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Orientations Futures
The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail, and to assess its safety and hazards under different conditions .
Propriétés
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)26(14-5-15-26)17-10-12-18(13-11-17)27-25(30)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-13,23H,5,14-16H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXWTBJHKVUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide](/img/structure/B2737414.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2737415.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737417.png)
![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2737421.png)
![8-((4-ethylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2737423.png)

